1-(3,4-Dichlorophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3,4-Dichlorophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic compounds synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . This compound features a 3,4-dichlorophenyl group at position 1, a furan-2-ylmethyl substituent at position 2, and a methyl group at position 5.
The synthesis of such derivatives is highly modular, enabling the incorporation of diverse substituents (e.g., halogens, alkyl chains, aromatic groups) to tune physicochemical and biological properties . Prior work by Vydzhak and Panchishin established foundational synthetic routes for related analogs, emphasizing substituent flexibility at positions 1 and 2 .
Properties
Molecular Formula |
C23H15Cl2NO4 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(furan-2-ylmethyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H15Cl2NO4/c1-12-4-7-18-15(9-12)21(27)19-20(13-5-6-16(24)17(25)10-13)26(23(28)22(19)30-18)11-14-3-2-8-29-14/h2-10,20H,11H2,1H3 |
InChI Key |
XQMREIJWUQOIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Biological Activity
1-(3,4-Dichlorophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its unique chromeno-pyrrole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Structural Characteristics
The molecular formula of this compound is , characterized by a fused chromeno and pyrrole ring system. The presence of the furan and dichlorophenyl moieties contributes significantly to its chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antioxidant Activity : Compounds in this class have demonstrated significant antioxidant properties. For instance, related structures have shown effective free radical scavenging activity in various assays.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens. The structural features of the compound play a crucial role in enhancing its bioactivity.
- Anticancer Potential : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
Antioxidant Activity
A study on related compounds highlighted their antioxidant capacity through DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The following table summarizes the findings:
| Compound | DPPH (% Inhibition) | DPPH IC50 (µg/mL) | FRAP (µmolTE/g) |
|---|---|---|---|
| Caffeic Acid | 81.35 ± 0.35 | - | 10156.12 ± 15.5 |
| Compound 10 | 70.00 ± 3.25 | 64.10 ± 3.21 | 1085.57 ± 0.88 |
| Compound 11 | 53.88 ± 2.30 | - | 239.91 ± 1.79 |
These results indicate that the antioxidant activity is significantly influenced by the presence of specific functional groups within the structure .
Antimicrobial Activity
Research into the antimicrobial properties of structurally similar compounds revealed promising results against various bacterial strains:
- Inhibition Zones : Compounds exhibited inhibition zones ranging from 20 mm to over 24 mm against pathogens such as Staphylococcus aureus and Escherichia coli.
- Structure-Activity Relationship (SAR) : The presence of halogen substituents was found to enhance antimicrobial activity, indicating that modifications to the phenyl rings can significantly impact efficacy .
Anticancer Studies
Preliminary investigations into the anticancer potential of this compound have shown that it may inhibit cell growth in certain cancer lines:
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-(3,4-Dichlorophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit a range of biological activities:
- Anticancer Properties : Studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The presence of the furan and dichlorophenyl groups may enhance the compound's efficacy against bacterial and fungal pathogens.
- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Scientific Research Applications
The diverse applications of this compound include:
Chemistry
Utilized as a building block for synthesizing more complex molecules in organic chemistry.
Biology
Investigated for its potential biological activities such as antimicrobial and anticancer effects.
Medicine
Studied for therapeutic effects and as a lead compound in drug development processes.
Industry
Employed in the production of specialty chemicals and materials due to its unique properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in aryl, alkyl, and halogen substituents, which influence melting points, solubility, and spectral characteristics. Below is a comparative analysis of select analogs (data sourced from ):
Key Observations :
- Aryl Substituents : Electron-withdrawing groups (e.g., Cl in 4{8–11-24} and 4{9–5-21}) correlate with higher melting points (>250°C) compared to electron-donating groups (e.g., methoxy in 4{4–19-7}) .
- Alkyl Chains : Bulky substituents (e.g., phenethyl in 4{8–11-24}) reduce yields (72%) compared to smaller groups (e.g., furan-2-ylmethyl in 4{9–5-21}, 62%) due to steric hindrance .
- Halogen Effects : Chlorine at position 7 (4{9–5-21}) shifts NMR aromatic signals downfield (δH 7.94–7.59) compared to methyl-substituted analogs (δH 7.63 in 4{4–19-7}) .
Preparation Methods
One-Pot Assembly Using Methyl 4-(o-Hydroxyphenyl)-2,4-Dioxobutanoates
The chromeno-pyrrole core is constructed via a multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1 ), 3,4-dichlorobenzaldehyde (2 ), and furfurylamine (3 ). This method, adapted from protocols for analogous dihydrochromeno[2,3-c]pyrrole-3,9-diones, proceeds through sequential imine formation, cyclocondensation, and lactamization.
Procedure :
-
1 (10 mmol), 2 (10 mmol), and 3 (11 mmol) are refluxed in ethanol with 1 mL acetic acid for 20 hours.
-
The precipitate is filtered and recrystallized from ethanol.
Key Data :
This method prioritizes atom economy but requires precise stoichiometric control to avoid byproducts like unreacted aldehyde intermediates.
Solvent and Catalyst Optimization
Alternative solvents and catalysts enhance reaction efficiency. A study comparing methanol, ethanol, and dioxane demonstrated ethanol's superiority in minimizing side reactions. Catalytic acetic acid (1 mL per 10 mL solvent) accelerates imine formation while suppressing oxidation.
Stepwise Synthesis via Intermediate Isolation
Synthesis of 7-Methylchromeno[2,3-c]pyrrole-3,9-dione
The methyl group at position 7 is introduced early via methyl-substituted dihydroxybenzoylpyruvate. Methylation occurs before cyclization to ensure regioselectivity.
Procedure :
-
Methyl 4-(2-hydroxy-5-methylphenyl)-2,4-dioxobutanoate is prepared via Claisen condensation.
-
Reacted with 3,4-dichloroaniline in THF under N₂ to form the pyrrole ring.
Key Data :
| Intermediate | Yield | Conditions |
|---|---|---|
| Methylated precursor | 82% | THF, 0°C, 12 h |
| Cyclized product | 71% | AcOH, 100°C, 6 h |
Functionalization with Furan-2-ylmethyl Group
The furan-2-ylmethyl moiety is introduced via nucleophilic substitution or reductive amination. A two-step approach involving bromination at position 2 followed by coupling with furfurylamine yields higher selectivity.
Procedure :
-
Bromination of the chromeno-pyrrole core using PBr₃ in DCM (0°C, 2 h).
-
Reaction with furfurylamine and K₂CO₃ in DMF (80°C, 12 h).
Key Data :
| Step | Yield | Purity |
|---|---|---|
| Bromination | 89% | 98% |
| Amination | 76% | 95% |
Catalytic Methods for Enhanced Efficiency
Acid-Catalyzed Cyclization
Polyether sulfone sulfamic acid (PES-NHSO₃H), a solid acid catalyst, improves reaction rates and reduces side products in MCRs.
Procedure :
-
1 (10 mmol), 2 (10 mmol), 3 (11 mmol), and PES-NHSO₃H (0.5 g) are stirred in ethanol at 40°C for 6 h.
-
Catalyst filtration and solvent evaporation yield the product.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time from 20 h to 45 minutes, achieving comparable yields (70–73%). This method is ideal for high-throughput screening but requires specialized equipment.
Post-Synthetic Modifications
Methyl Group Oxidation
The 7-methyl group is oxidized to a carboxylate using KMnO₄ in acidic conditions, enabling further derivatization.
Conditions :
-
0.1 M H₂SO₄, 60°C, 4 h.
-
Yield: 65% (carboxylic acid derivative).
Halogenation for Bioactivity Studies
Electrophilic chlorination at position 4 (if unsubstituted) is achieved using SO₂Cl₂ in CCl₄.
Key Data :
| Reagent | Yield | Selectivity |
|---|---|---|
| SO₂Cl₂ | 78% | >90% |
| NCS | 62% | 85% |
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Multicomponent | 68–75% | 20 h | Low | High |
| Stepwise | 71–76% | 24 h | Medium | Moderate |
| Catalytic MCR | 85–92% | 6 h | Low | High |
| Microwave | 70–73% | 0.75 h | High | Low |
Challenges and Optimization Opportunities
Q & A
Q. What are the key synthetic strategies for preparing 1-(3,4-dichlorophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound is synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. The one-pot approach minimizes purification steps and achieves high yields (>70% in optimized cases). Key steps include chromene framework assembly followed by substituent introduction (3,4-dichlorophenyl, furan-2-ylmethyl, and methyl groups). Solvent choice (e.g., dioxane or ethanol) and temperature control (80–100°C) are critical for regioselectivity .
Q. What standard analytical techniques are used to characterize this compound?
- NMR spectroscopy : Identifies substituent positions (e.g., 3,4-dichlorophenyl protons at δ 7.2–7.8 ppm, furan protons at δ 6.3–7.4 ppm).
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ expected ~500–550 Da).
- XRD : Resolves crystal packing and stereochemistry (analogous structures show triclinic systems with π-π stacking) .
- Thermal analysis (DSC/TGA) : Assesses stability (decomposition typically >200°C for dihydrochromeno-pyrrole-diones) .
Q. How can researchers design initial bioactivity screening for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi).
- Anticancer : MTT assay (IC50 vs. HeLa, MCF-7 cells).
- Kinase inhibition : ATP-competitive assays (e.g., EGFR, VEGFR2). Use scaffold-activity relationships (SAR) from libraries of 223 dihydrochromeno-pyrrole-diones to guide target selection .
Advanced Research Questions
Q. How do reaction conditions influence substituent compatibility in MCRs for this scaffold?
- Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) : Require longer reaction times (15–20 h at 80°C) but enhance regioselectivity.
- Bulky substituents (e.g., furan-2-ylmethyl) : Solvent polarity (e.g., DMF vs. dioxane) mitigates steric hindrance.
- Primary amines : Aliphatic amines (e.g., methylamine) yield higher purity vs. aromatic amines, which may require chromatography .
Q. What computational methods aid in SAR analysis for dihydrochromeno-pyrrole-diones?
- Docking studies : Map interactions with biological targets (e.g., ATP-binding pockets using AutoDock Vina).
- DFT calculations : Predict reactivity of substituents (e.g., HOMO/LUMO gaps for dichlorophenyl vs. furan groups).
- QSAR models : Use descriptors like logP, polar surface area, and dipole moments to correlate structure with bioactivity .
Q. How can conflicting data on synthetic yields or bioactivity be resolved?
- Yield discrepancies : Optimize via Design of Experiments (DoE) to evaluate variables (e.g., solvent, temperature, stoichiometry). For example, hydrazine hydrate (5–7 eq.) improves ring-opening yields in derivative synthesis .
- Bioactivity variability : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate under standardized conditions (pH, serum content).
Q. What strategies enable selective derivatization of the pyrrole-dione core?
- Ring-opening reactions : Treat with hydrazine hydrate (3–7 eq.) to form 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, retaining the dichlorophenyl group .
- Electrophilic substitution : Bromination at the furan ring (C5 position) using NBS, followed by Suzuki coupling for diversification .
Methodological Tables
Q. Table 1: Synthetic Optimization for Key Substituents
| Substituent | Optimal Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| 3,4-Dichlorophenyl | Dioxane, 80°C, 20 h | 70–85% | >95% |
| Furan-2-ylmethyl | Ethanol, 100°C, 12 h | 65–75% | 90–95% |
| 7-Methyl | Toluene, reflux, 18 h | 60–70% | 85–90% |
Q. Table 2: Thermal Stability of Analogous Compounds
| Compound Class | Decomposition Temp. (°C) | Residual Mass (TGA) |
|---|---|---|
| Dihydrochromeno-pyrrole-diones | 210–250 | <5% (up to 300°C) |
| Pyrazolone derivatives | 180–220 | 10–15% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
